4-nitro-1-oxido-pyridine
CAS No.: 1124-82-9
Cat. No.: VC0224585
Molecular Formula: C5H4N2O3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1124-82-9 |
---|---|
Molecular Formula | C5H4N2O3 |
Molecular Weight | 0 |
Introduction
Chemical Identity and Structural Properties
4-Nitro-1-oxido-pyridine consists of a pyridine ring with a nitro group at the 4-position and an N-oxide functional group. The compound exhibits specific physical and chemical characteristics that define its behavior in various reactions and applications.
Physical and Chemical Properties
The compound possesses distinct physical properties that are fundamental to understanding its behavior in different environments and reactions.
The structural arrangement of 4-nitro-1-oxido-pyridine, with its nitro group and N-oxide functionality, contributes significantly to its chemical reactivity and coordination capabilities, making it valuable in various chemical processes.
Synthesis Methodologies
The synthesis of 4-nitro-1-oxido-pyridine can be approached through various methodologies, though the compound often serves as an intermediate in the synthesis of other pyridine derivatives.
Conversion to 4-Nitropyridine
A documented continuous flow procedure demonstrates the conversion of 4-nitro-1-oxido-pyridine to 4-nitropyridine:
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Extraction with 1,2-dichloroethane containing 4-nitropyridine N-oxide
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Reaction with phosphorus trichloride (PCl3) in acetonitrile at 50°C
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Residence time of 5 minutes in a PTFE tube coil
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Post-processing involving alkaline treatment with Na2CO3 and extraction
This process yields 4-nitropyridine at 83% efficiency, with the product showing a melting point of 49-50°C . The reaction represents a reduction process where the N-oxide group is removed from the parent compound.
Spectroscopic Characterization
Spectroscopic analysis provides crucial insights into the structural and electronic properties of 4-nitro-1-oxido-pyridine, facilitating its identification and characterization.
Coordination Chemistry
One of the most significant aspects of 4-nitro-1-oxido-pyridine is its ability to form coordination complexes with various metal ions, particularly lanthanides.
Lanthanide Complexes
4-Nitro-1-oxido-pyridine forms distinct complexes with lanthanide perchlorates. These complexes exhibit several notable characteristics:
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They retain the yellow coloration characteristic of the ligand
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Coordination occurs via the oxygen atom of the N-oxide group
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The complexes display varying stoichiometries depending on the lanthanide ion
Complex Compositions
Research has identified several compositional patterns in lanthanide complexes with 4-nitro-1-oxido-pyridine:
Lanthanide | Complex Formula | Reference |
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La, Pr, Nd, Sm | Ln(NPNO)8(ClO4)3 | |
Tb | Tb(NPNO)7(ClO4)3 | |
Dy, Ho, Yb | Ln(NPNO)6(ClO4)3 |
These variations in stoichiometry reflect the influence of the lanthanide contraction and the electronic properties of different lanthanide ions on complex formation.
Structural Features
Infrared spectroscopic data suggests that 4-nitro-1-oxido-pyridine complexes with lanthanides other than terbium exhibit bridged structures . This structural characteristic has implications for their physical properties and potential applications in materials science.
Reactivity and Chemical Transformations
The reactivity of 4-nitro-1-oxido-pyridine is largely defined by its functional groups, particularly the N-oxide and nitro moieties.
Reduction Reactions
A prominent reaction of 4-nitro-1-oxido-pyridine is the reduction of the N-oxide group to yield 4-nitropyridine. This transformation can be achieved using reducing agents such as phosphorus trichloride in suitable solvents like acetonitrile or 1,2-dichloroethane .
Applications in Scientific Research
The unique properties of 4-nitro-1-oxido-pyridine render it valuable in various scientific applications and research domains.
Synthetic Chemistry
4-Nitro-1-oxido-pyridine serves as an important intermediate in organic synthesis, particularly in the preparation of functionalized pyridine derivatives. Its conversion to 4-nitropyridine represents one such synthetic application .
Coordination Chemistry Studies
The ability of 4-nitro-1-oxido-pyridine to form complexes with lanthanide ions makes it a valuable tool in coordination chemistry research. These studies contribute to our understanding of:
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Metal-ligand interactions
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The influence of electronic factors on complex formation
Toxicological Research
4-Nitro-1-oxido-pyridine and its derivatives have been subjects of toxicological studies, particularly regarding mutagenicity and carcinogenicity. Such research provides insights into structure-activity relationships and mechanisms of toxicity .
Comparison with Related Compounds
Comparing 4-nitro-1-oxido-pyridine with structurally related compounds provides valuable context for understanding its unique properties and behavior.
Comparative Properties
These structural variations result in distinct chemical behaviors, reactivity patterns, and biological activities.
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